1-(Trifluoromethyl)naphthalene-8-acetic acid

Catalog No.
S12307219
CAS No.
M.F
C13H9F3O2
M. Wt
254.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trifluoromethyl)naphthalene-8-acetic acid

Product Name

1-(Trifluoromethyl)naphthalene-8-acetic acid

IUPAC Name

2-[8-(trifluoromethyl)naphthalen-1-yl]acetic acid

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)10-6-2-4-8-3-1-5-9(12(8)10)7-11(17)18/h1-6H,7H2,(H,17,18)

InChI Key

GWCOFGLONASISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)C(F)(F)F

1-(Trifluoromethyl)naphthalene-8-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to the naphthalene structure, specifically at the 1-position, with an acetic acid functional group at the 8-position. Its molecular formula is C12H9F3O2, and it features a unique combination of hydrophobic and polar characteristics due to the trifluoromethyl and carboxylic acid groups. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its distinctive chemical properties.

  • Electrophilic Aromatic Substitution: The naphthalene ring can undergo substitution reactions where electrophiles can replace hydrogen atoms. The presence of the trifluoromethyl group can influence the reactivity and orientation of these substitutions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed as carbon dioxide, leading to the formation of a corresponding naphthalene derivative.
  • Reduction Reactions: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives.

The biological activity of 1-(Trifluoromethyl)naphthalene-8-acetic acid has been explored in various studies. The trifluoromethyl group is known to enhance lipophilicity, which can influence pharmacokinetics and biological interactions. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for further research in drug development. Additionally, compounds with similar structures have been investigated for their effects on cellular signaling pathways.

Several methods exist for synthesizing 1-(Trifluoromethyl)naphthalene-8-acetic acid:

  • Friedel-Crafts Acylation: This method involves the acylation of naphthalene with trifluoroacetic anhydride followed by hydrolysis to yield the desired acetic acid derivative.
  • Direct Fluorination: Utilizing fluorinating agents, naphthalene can be selectively fluorinated at the desired positions to introduce the trifluoromethyl group.
  • Carboxylation Reactions: Starting from naphthalene derivatives, carboxylation reactions can introduce the acetic acid moiety through nucleophilic substitution or carbonylation processes.

These synthesis routes are crucial for producing this compound in sufficient quantities for research and application purposes.

1-(Trifluoromethyl)naphthalene-8-acetic acid has several applications:

  • Medicinal Chemistry: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals, particularly in targeting inflammatory diseases.
  • Agricultural Chemicals: The compound may serve as a precursor or active ingredient in agrochemicals due to its potential efficacy against pests or diseases.
  • Material Science: Its properties may be exploited in creating advanced materials with specific thermal or electrical characteristics.

Studies on 1-(Trifluoromethyl)naphthalene-8-acetic acid have indicated that its interactions with biological targets may involve hydrogen bonding and hydrophobic interactions due to its functional groups. Research into its binding affinity with specific receptors or enzymes could provide insights into its mechanism of action and therapeutic potential. Further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with 1-(Trifluoromethyl)naphthalene-8-acetic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Naphthalenecarboxylic AcidNaphthalene ring with a carboxylic acid groupLacks trifluoromethyl group; more polar
2-(Trifluoromethyl)naphthaleneTrifluoromethyl group at position 2Different substitution pattern affecting reactivity
1-(Difluoromethyl)naphthaleneOne difluoromethyl group instead of trifluoromethylLess electronegative than trifluoromethyl
1-(Fluoro)naphthaleneSingle fluorine atom on naphthaleneLess bulky; different electronic properties

The uniqueness of 1-(Trifluoromethyl)naphthalene-8-acetic acid lies in its combination of a trifluoromethyl group and an acetic acid moiety on the naphthalene framework, which imparts distinct chemical reactivity and biological properties compared to its analogs. This makes it particularly interesting for further exploration in both synthetic and applied chemistry contexts.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

254.05546401 g/mol

Monoisotopic Mass

254.05546401 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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